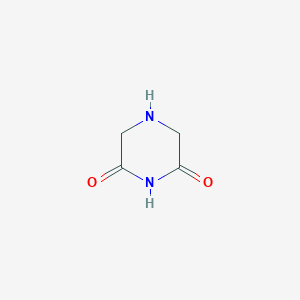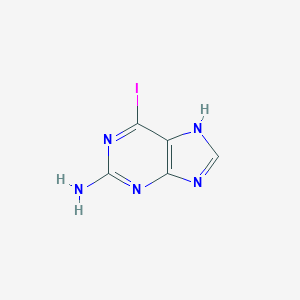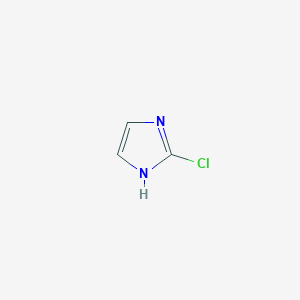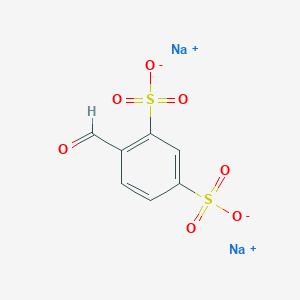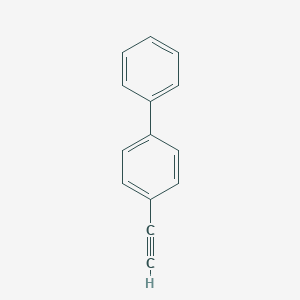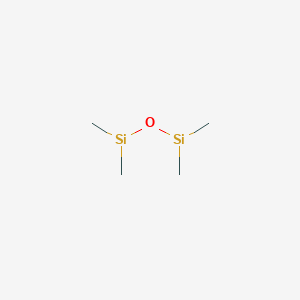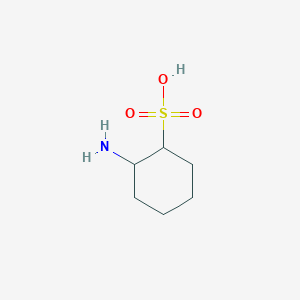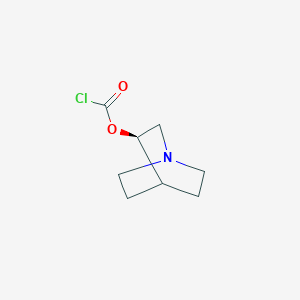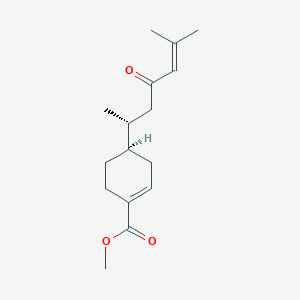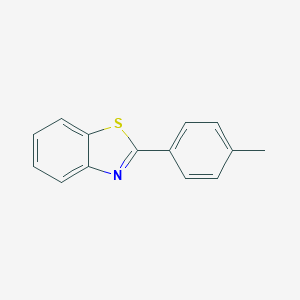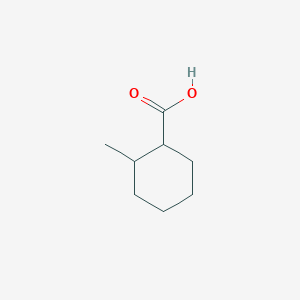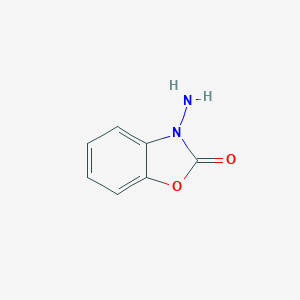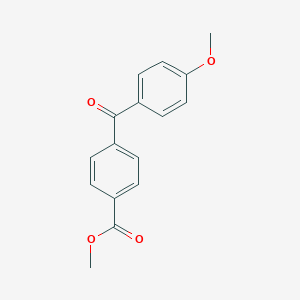![molecular formula C22H24N2O B107461 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide CAS No. 18391-96-3](/img/structure/B107461.png)
7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound has been shown to have various biochemical and physiological effects that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Efectos Bioquímicos Y Fisiológicos
The compound 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and HDAC, which are involved in DNA replication and gene expression. It has also been shown to induce the expression of certain genes, such as p53, which is a tumor suppressor gene.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide in lab experiments is its potential as a treatment for cancer and neurodegenerative diseases. It has also been shown to have low toxicity in animal studies, which is a promising characteristic for further investigation. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for further research.
Direcciones Futuras
There are several future directions for research on 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide. One area of interest is investigating its potential as a treatment for other diseases, such as viral infections and autoimmune diseases. Another area of interest is investigating its mechanism of action in more detail, which may lead to the development of more effective treatments. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human trials.
Métodos De Síntesis
The synthesis of 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide involves several steps, including the preparation of the starting materials and the reaction conditions. The first step involves the preparation of 2-methylphenylhydrazine, which is then reacted with cyclohexanone to obtain the intermediate product. The intermediate is then reacted with 7-methoxyindole-2-carboxylic acid to obtain the final product.
Aplicaciones Científicas De Investigación
The compound 7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide has been shown to have potential applications in various areas of biomedical research. One of the main areas of interest is cancer research, where this compound has been shown to have anti-cancer properties. It has also been investigated for its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
18391-96-3 |
|---|---|
Nombre del producto |
7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide |
Fórmula molecular |
C22H24N2O |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide |
InChI |
InChI=1S/C22H24N2O/c1-15-9-4-5-12-18(15)23-21(25)20-22(13-6-3-7-14-22)17-11-8-10-16(2)19(17)24-20/h4-5,8-12H,3,6-7,13-14H2,1-2H3,(H,23,25) |
Clave InChI |
WCUHPJLMKAZIPH-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C3(CCCCC3)C(=N2)C(=O)NC4=CC=CC=C4C |
SMILES canónico |
CC1=C2C(=CC=C1)C3(CCCCC3)C(=N2)C(=O)NC4=CC=CC=C4C |
Sinónimos |
2'-(2-Methylphenylaminocarbonyl)-7'-methylspiro[cyclohexane-1,3'-[3H]indole] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



